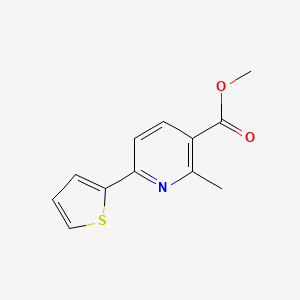

Methyl 2-methyl-6-(thiophen-2-yl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It belongs to the class of nicotinic acid derivatives and contains both a pyridine ring and a thiophene ring.

- The compound’s molecular formula is C₁₂H₁₁NO₂S, and its molecular weight is 233.29 g/mol.

Methyl 2-methyl-6-(thiophen-2-yl)nicotinate: is a chemical compound with the IUPAC name methyl 2-methyl-6-(2-thienyl)nicotinate .

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The exact mechanism by which Methyl 2-methyl-6-(thiophen-2-yl)nicotinate exerts its effects remains unclear.

- Further research is needed to understand its interactions with molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds:

Biological Activity

Methyl 2-methyl-6-(thiophen-2-yl)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring and a methyl group attached to the pyridine structure. This unique combination may enhance its biological activity compared to other nicotinic acid derivatives.

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C₉H₉NO₂S | Antibacterial | Contains thiophene ring enhancing activity |

| Methyl Nicotinate | C₇H₇NO₂ | Rubefacient | Simpler structure without thiophene |

| Methyl 3-thiophenyl Nicotinate | C₁₂H₉NO₂S | Antibacterial | Different position of thiophene substitution |

Research indicates that this compound may interact with various molecular targets, influencing pathways related to bacterial growth and survival. Although the exact mechanisms remain unclear, preliminary studies suggest that it could affect enzyme activity and receptor interactions, which are critical for its antibacterial effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism.

- Receptor Interaction: It might interact with cell surface receptors, altering signaling pathways that regulate bacterial growth.

Biological Activity and Research Findings

-

Antibacterial Properties:

- Preliminary studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. Further investigations are needed to fully elucidate its efficacy and mechanisms.

-

Case Studies:

- A study highlighted the interaction of this compound with bacterial enzymes, suggesting potential applications in developing new antibacterial agents. The research focused on the structural characteristics that enhance its binding affinity to target proteins.

-

Biochemical Pathways:

- Thiophene derivatives, including this compound, have been found to influence several biochemical pathways. These include:

Future Directions

Further studies are warranted to explore the full biological profile of this compound. Research should focus on:

- In-depth Mechanistic Studies: Understanding how this compound interacts at the molecular level with various biological targets.

- Clinical Trials: Evaluating its safety and efficacy in clinical settings to assess its potential as a therapeutic agent.

Properties

Molecular Formula |

C12H11NO2S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

methyl 2-methyl-6-thiophen-2-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H11NO2S/c1-8-9(12(14)15-2)5-6-10(13-8)11-4-3-7-16-11/h3-7H,1-2H3 |

InChI Key |

PXOOFKKNKVAIPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC=CS2)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.